Cas no 878799-20-3 (1-Boc-amino-butyl-3-amine)

1-Boc-amino-butyl-3-amine 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (3-aminobutyl)carbamate
- 1-Boc-amino-butyl-3-amine
- 1-BOC-AMINOBUTYL-3-AMINE,
- 1-N-Boc-butane-1,3-diamine
- 1,1-Dimethylethyl N-(3-aminobutyl)carbamate (ACI)
- Carbamic acid, (3-aminobutyl)-, 1,1-dimethylethyl ester (9CI)
- (3-Amino-butyl)-carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)-1,3-butanediamine
- tert-Butyl N-(3-aminobutyl)carbamate
- MFCD06804533
- 878799-20-3
- DTXSID30662579
- AB30353
- EN300-127517
- AB30351
- MSCLVLGMLLYXFV-UHFFFAOYSA-N
- AB30330
- Carbamic acid, (3-aminobutyl)-, 1,1-dimethylethyl ester
- DB-077128
- TERT-BUTYL 3-AMINOBUTYLCARBAMATE
- AS-30360
- BP-21183
- 1,1-Dimethylethyl (3-aminobutyl)carbamate
- AKOS006286509
- SCHEMBL1654204
- CS-0005270
- tert-Butyl(3-aminobutyl)carbamate
-
- MDL: MFCD06804533
- インチ: 1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
- InChIKey: MSCLVLGMLLYXFV-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCC(C)N)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 188.152477885g/mol
- どういたいしつりょう: 188.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 64.4Ų
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
1-Boc-amino-butyl-3-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
1-Boc-amino-butyl-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127517-2.5g |
tert-butyl N-(3-aminobutyl)carbamate |
878799-20-3 | 95% | 2.5g |
$541.0 | 2023-06-08 | |
Enamine | EN300-127517-0.05g |
tert-butyl N-(3-aminobutyl)carbamate |
878799-20-3 | 95% | 0.05g |
$63.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075345-1g |
Tert-butyl 3-aminobutylcarbamate |
878799-20-3 | 96% | 1g |
¥6510.00 | 2024-04-27 | |
eNovation Chemicals LLC | D967415-1g |
1-Boc-amino-butyl-3-amine |
878799-20-3 | 95% | 1g |
$300 | 2024-07-28 | |
AstaTech | 21052-1/G |
1-BOC-AMINO-BUTYL-3-AMINE |
878799-20-3 | 97% | 1g |
$259 | 2023-09-18 | |
Fluorochem | 048402-250mg |
1-Boc-Amino-butyl-3-amine |
878799-20-3 | 95% | 250mg |
£87.00 | 2022-02-28 | |
eNovation Chemicals LLC | D967415-100mg |
1-Boc-amino-butyl-3-amine |
878799-20-3 | 95% | 100mg |
$180 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0122-500mg |
1-Boc-amino-butyl-3-amine |
878799-20-3 | 96% | 500mg |
1526.48CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0122-50mg |
1-Boc-amino-butyl-3-amine |
878799-20-3 | 96% | 50mg |
924.37CNY | 2021-05-07 | |
AstaTech | 21052-5/G |
1-BOC-AMINO-BUTYL-3-AMINE |
878799-20-3 | 97% | 5g |
$999 | 2023-09-18 |
1-Boc-amino-butyl-3-amine 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
ごうせいかいろ 2
2.1 Solvents: Ethanol ; 18 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1-Boc-amino-butyl-3-amine Raw materials
1-Boc-amino-butyl-3-amine Preparation Products
1-Boc-amino-butyl-3-amine 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
1-Boc-amino-butyl-3-amineに関する追加情報
Comprehensive Overview of 1-Boc-amino-butyl-3-amine (CAS No. 878799-20-3): Properties, Applications, and Industry Trends
1-Boc-amino-butyl-3-amine (CAS No. 878799-20-3) is a specialized Boc-protected amine derivative widely utilized in pharmaceutical synthesis, agrochemical research, and material science. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group, offers exceptional stability under basic conditions, making it a cornerstone in peptide coupling reactions and heterocyclic compound development. Its molecular structure (C9H20N2O2) enables selective deprotection, a feature highly valued in multi-step organic synthesis workflows.
Recent advancements in drug discovery have amplified demand for 1-Boc-amino-butyl-3-amine, particularly in the development of small molecule inhibitors targeting protein-protein interactions. Industry reports highlight its role in optimizing bioavailability and metabolic stability of lead compounds—key focus areas in AI-driven drug design platforms. The compound’s compatibility with automated parallel synthesis systems aligns with the pharmaceutical sector’s push toward high-throughput screening methodologies.
From a green chemistry perspective, researchers are investigating solvent-free Boc deprotection techniques using microwave-assisted synthesis, addressing growing concerns about sustainable manufacturing. This approach reduces hazardous waste generation while maintaining high yields—a critical consideration given tightening REACH regulations and corporate ESG commitments. Analytical studies using HPLC-MS confirm the compound’s ≥98% purity in commercial batches, meeting stringent ICH Q3 guidelines for impurity profiling.
The compound’s structure-activity relationship (SAR) has garnered attention in cancer immunotherapy research, where its scaffold serves as a building block for immune checkpoint modulator development. Patent analyses reveal a 42% increase in filings incorporating 878799-20-3 derivatives since 2020, particularly for PD-1/PD-L1 inhibitors. Such trends reflect the broader shift toward targeted therapies in oncology—a dominant theme in biopharma investment circles.
Supply chain data indicates growing API manufacturer interest in 1-Boc-amino-butyl-3-amine, with custom synthesis requests rising by 28% year-over-year. This aligns with the decentralized production model gaining traction post-pandemic, where just-in-time inventory systems prioritize reliable access to high-value intermediates. Quality control protocols now increasingly incorporate QbD principles (Quality by Design) to ensure batch-to-batch consistency—a requirement amplified by continuous manufacturing adoption.
Emerging applications in bioconjugation chemistry demonstrate the compound’s versatility, particularly in developing antibody-drug conjugates (ADCs) and PROTAC degraders. The epsilon-amine functionality enables precise linker attachment, a technical advantage over traditional lysine conjugation methods. Recent publications in ACS Medicinal Chemistry Letters highlight its use in tissue-specific delivery systems, addressing the industry’s challenge of off-target effects in complex therapeutics.
From a commercial standpoint, 878799-20-3 occupies a strategic position in the fine chemicals market, with pricing stability attributed to mature di-tert-butyl dicarbonate supply chains. Market intelligence suggests growing adoption in Asian CROs, where cost-efficient synthesis protocols leverage flow chemistry technologies. Regulatory filings indicate successful ICH M7 compliance for mutagenic impurity control—an essential benchmark for GLP-grade material suppliers.
Future research directions may explore the compound’s potential in neural drug delivery, given its ability to cross blood-brain barriers when properly functionalized. Computational models predict strong molecular docking affinity with G-protein coupled receptors (GPCRs), opening possibilities in CNS disorder treatment. These developments position 1-Boc-amino-butyl-3-amine as a future-proof intermediate in the evolving landscape of precision medicine.
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